molecular formula C5H5ClO B14256186 4-Chloropenta-2,4-dienal CAS No. 214476-30-9

4-Chloropenta-2,4-dienal

Cat. No.: B14256186
CAS No.: 214476-30-9
M. Wt: 116.54 g/mol
InChI Key: ULPTUYPDHGRMRB-UHFFFAOYSA-N
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Description

4-Chloropenta-2,4-dienal is an organic compound with the molecular formula C5H5ClO It is a chlorinated derivative of penta-2,4-dienal, characterized by the presence of a chlorine atom at the fourth position of the conjugated diene system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloropenta-2,4-dienal can be achieved through a one-pot oxidation-olefination process. This involves the oxidation of (E)- and (Z)-3-chloroprop-2-en-1-ols using barium manganate, followed by olefination with ethyl (triphenyl-λ5-phosphanylidene)acetate . This method provides an efficient approach to obtaining the desired compound with good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-Chloropenta-2,4-dienal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

  • Oxidized derivatives such as carboxylic acids.
  • Reduced derivatives such as alcohols.
  • Substituted derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloropenta-2,4-dienal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloropenta-2,4-dienal involves its reactivity as a conjugated diene. The compound can participate in Diels-Alder reactions, forming cycloaddition products with dienophiles . This reactivity is facilitated by the electron-withdrawing chlorine atom, which enhances the compound’s electrophilic nature. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloropenta-2,4-dienal is unique due to the presence of the chlorine atom, which significantly alters its chemical reactivity and properties compared to its non-chlorinated counterparts. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

214476-30-9

Molecular Formula

C5H5ClO

Molecular Weight

116.54 g/mol

IUPAC Name

4-chloropenta-2,4-dienal

InChI

InChI=1S/C5H5ClO/c1-5(6)3-2-4-7/h2-4H,1H2

InChI Key

ULPTUYPDHGRMRB-UHFFFAOYSA-N

Canonical SMILES

C=C(C=CC=O)Cl

Origin of Product

United States

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